molecular formula C23H20N2OS B2810891 2-((1-benzyl-1H-indol-3-yl)thio)-N-phenylacetamide CAS No. 681273-56-3

2-((1-benzyl-1H-indol-3-yl)thio)-N-phenylacetamide

Cat. No.: B2810891
CAS No.: 681273-56-3
M. Wt: 372.49
InChI Key: HLHAJMDRERYRAE-UHFFFAOYSA-N
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Description

2-((1-benzyl-1H-indol-3-yl)thio)-N-phenylacetamide is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-1H-indol-3-yl)thio)-N-phenylacetamide typically involves the reaction of 1-benzyl-1H-indole-3-thiol with N-phenylacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((1-benzyl-1H-indol-3-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thiol group or to modify the indole ring.

    Substitution: The phenylacetamide group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified indole derivatives.

    Substitution: A wide range of substituted indole derivatives.

Scientific Research Applications

2-((1-benzyl-1H-indol-3-yl)thio)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-benzyl-1H-indol-3-yl)methyl)-1,3-benzothiazole
  • 2-((1-benzyl-1H-indol-3-yl)thio)acetamide

Uniqueness

2-((1-benzyl-1H-indol-3-yl)thio)-N-phenylacetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of an indole ring, thiol group, and phenylacetamide moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(1-benzylindol-3-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS/c26-23(24-19-11-5-2-6-12-19)17-27-22-16-25(15-18-9-3-1-4-10-18)21-14-8-7-13-20(21)22/h1-14,16H,15,17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHAJMDRERYRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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